molecular formula C8H17NO B2492574 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL CAS No. 1895183-79-5

2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL

Cat. No.: B2492574
CAS No.: 1895183-79-5
M. Wt: 143.23
InChI Key: FJBHVDOFTTUVHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL typically involves the reaction of 5,5-dimethylpyrrolidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,5-DIMETHYLPYRROLIDIN-3-YL)ETHAN-1-OL is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and an ethyl group attached to the nitrogen atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(5,5-dimethylpyrrolidin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)5-7(3-4-10)6-9-8/h7,9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBHVDOFTTUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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